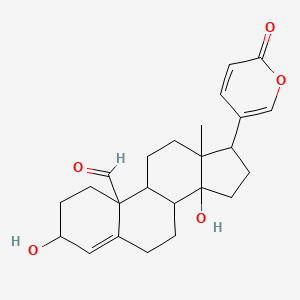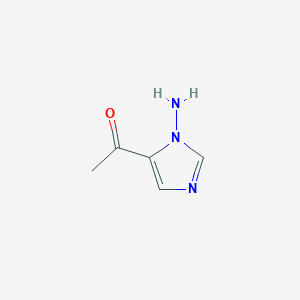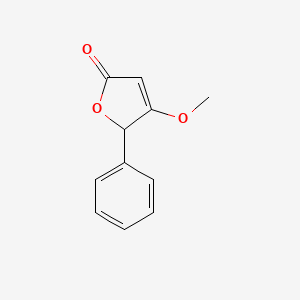
Phenethyl pyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyl pyruvate is an organic compound that belongs to the class of alpha-keto acids It is structurally characterized by a phenethyl group attached to a pyruvate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenethyl pyruvate can be synthesized through several methods. One common approach involves the condensation of phenethyl alcohol with pyruvic acid under acidic conditions. Another method includes the esterification of phenethyl alcohol with pyruvic acid using a suitable catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced through biotechnological processes involving microbial fermentation. Specific strains of microorganisms, such as engineered Escherichia coli, can be utilized to convert phenylalanine into this compound through metabolic pathways .
Analyse Des Réactions Chimiques
Types of Reactions: Phenethyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid and carbon dioxide.
Reduction: It can be reduced to phenethyl lactate using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, forming derivatives such as phenethyl acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid
Reduction: Phenethyl lactate
Substitution: Phenethyl acetate
Applications De Recherche Scientifique
Phenethyl pyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its role in metabolic pathways and its potential as a metabolic intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of phenethyl pyruvate involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes involved in metabolic pathways, such as pyruvate dehydrogenase and lactate dehydrogenase.
Pathways Involved: It plays a role in the glycolytic pathway and the citric acid cycle, where it can be converted into acetyl-CoA, entering the citric acid cycle for further metabolism.
Comparaison Avec Des Composés Similaires
Phenethyl pyruvate can be compared with other similar compounds, such as:
Phenylpyruvate: Both compounds are alpha-keto acids, but phenylpyruvate lacks the ethyl group present in this compound.
Phenylacetate: This compound is structurally similar but lacks the keto group present in this compound.
Phenethyl acetate: While phenethyl acetate shares the phenethyl group, it is an ester rather than a keto acid.
Uniqueness: this compound’s unique combination of a phenethyl group and a pyruvate moiety gives it distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
20279-47-4 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-phenylethyl 2-oxopropanoate |
InChI |
InChI=1S/C11H12O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
WSPONQFEXIMYFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one](/img/structure/B13812544.png)

![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)



![sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13812571.png)
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)



![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)

